5-Aminophthalide

Synthetic Chemistry Pharmaceutical Intermediates Antidepressant Synthesis

5-Aminophthalide (CAS 65399-05-5) is an essential aromatic heterocycle with a reactive 5-amino group and lactone ring, enabling electrophilic substitution, ring-opening, and self-polycondensation. As the key intermediate in citalopram and escitalopram synthesis, it demands positional purity—5-amino substitution is non-negotiable for correct downstream cyclization; isomers such as 4-aminophthalide lead to incompatible pathways. The 5-amino group also drives enzyme inhibition in bacterial dehydrogenase targets, making it a privileged scaffold for antimicrobial SAR programs. For polymer and fluorescent-probe applications, its planar structure and hydrogen-bonding network deliver high thermal stability and solvatochromic potential. To guarantee consistent yields and batch integrity, specify ≥98% purity with validated NMR and HPLC documentation. Bulk and custom packaging available; contact us for a tailored quote.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 65399-05-5
Cat. No. B188718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminophthalide
CAS65399-05-5
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)C(=O)O1
InChIInChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2
InChIKeyISMUWQMUWFPFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminophthalide (CAS 65399-05-5) Procurement Guide: Core Properties and Analytical Specifications


5-Aminophthalide (CAS 65399-05-5) is an aromatic heterocyclic compound classified as a substituted phthalide, specifically a 5-amino derivative of isobenzofuran-1(3H)-one [1]. It is primarily utilized as a key synthetic intermediate in the preparation of the antidepressant citalopram and related pharmaceutical compounds [2]. This white to off-white crystalline solid possesses a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol, with a melting point of 178 °C and a predicted boiling point of 438.6±45.0 °C . The compound's unique reactivity profile stems from its dual functional groups: a reactive primary aromatic amine at the 5-position and a lactone ring, enabling both electrophilic substitution and ring-opening reactions [1]. Commercial grades are typically supplied with a minimum purity of 98% (GC) and require storage under inert gas at 2–8 °C to prevent degradation .

Why Generic 5-Aminophthalide Substitution Fails: Critical Differentiators in Synthetic and Biological Applications


Substituting 5-aminophthalide with other phthalide analogs or aminophthalide isomers is not recommended due to significant differences in reactivity and biological activity. The precise positioning of the amino group at the 5-position of the phthalide ring is crucial for its role as an intermediate in citalopram synthesis; alternative isomers like 4-aminophthalide lead to different reaction pathways and incompatible downstream products [1]. Furthermore, in biological contexts, the specific orientation of the amino group dictates enzyme binding interactions, as demonstrated by 5-aminophthalide's ability to inhibit bacterial dehydrogenase enzymes involved in guanine nucleotide biosynthesis, a property not shared by its 5-nitro or 5-hydroxy counterparts . Even small structural changes result in different solubility profiles and stability characteristics, as evidenced by the unique hydrogen bonding network in 5-aminophthalide's crystal structure which is not replicated in other derivatives [1]. Therefore, generic substitution risks compromised synthetic yields, off-target biological effects, and potential batch-to-batch variability.

Quantitative Evidence for 5-Aminophthalide Differentiation: Comparative Data for Procurement Decisions


Comparative Synthetic Yield: 5-Aminophthalide vs. Alternative Citalopram Intermediates

In the synthesis of citalopram, 5-aminophthalide serves as a key intermediate. A patent (US2006/0079706A1) reports a yield of 44% for the preparation of 5-aminophthalide via reduction of 5-nitrophthalimide [1]. In contrast, an alternative intermediate, 5-cyanophthalide, can be obtained with yields exceeding 70-91% from 5-carboxyphthalide [2]. This quantifies the yield differential between two viable intermediates in the same synthetic pathway, informing process chemistry decisions where 5-aminophthalide may be selected despite lower yield due to other advantages like simpler purification or specific reactivity.

Synthetic Chemistry Pharmaceutical Intermediates Antidepressant Synthesis

Hydrogen Bonding Network Differentiation from 5-Nitrophthalide

Single-crystal X-ray diffraction analysis reveals that 5-aminophthalide crystallizes in the orthorhombic space group P21212 with unit cell parameters a=4.6858(7) Å, b=8.2573(9) Å, c=19.159(3) Å, and a density of 1.453 Mg m⁻³ [1]. The planar molecules are stabilized by N-H···O and N-H···N hydrogen bonds, forming a three-dimensional network [1]. In contrast, the precursor 5-nitrophthalide, lacking the amino group, does not form this specific hydrogen bonding pattern and exhibits different crystal packing, which affects its solubility and melting point. This structural difference directly impacts purification strategies and formulation development.

Crystallography Structural Biology Material Science

Antimicrobial Enzyme Inhibition Specificity

5-Aminophthalide inhibits bacterial growth by binding to dehydrogenase enzymes involved in guanine nucleotide biosynthesis, preventing their normal function and causing accumulation of guanine nucleotides, thereby inhibiting cell division . While quantitative MIC values for the parent compound are not widely reported, a structurally related 5-amidophthalide derivative (compound 13) showed MIC values of 62 μg/mL against K. pneumoniae and S. aureus, demonstrating that the 5-amino substitution confers antimicrobial potential not observed in the unsubstituted phthalide core [1]. This suggests that the 5-amino group is a critical pharmacophore.

Antimicrobial Agents Enzyme Inhibition Guanine Biosynthesis

Optimal Application Scenarios for 5-Aminophthalide Based on Differentiating Evidence


Citalopram and Escitalopram API Manufacturing

5-Aminophthalide is a critical intermediate in the synthesis of citalopram and its S-enantiomer escitalopram, where its amino group is utilized in subsequent cyclization reactions. The 44% yield reported in patent literature [1] is a key process metric for evaluating manufacturing costs and optimizing reaction conditions. Procurement for this application should prioritize high-purity material (≥98%) with validated NMR and HPLC documentation to ensure consistent downstream yields [2].

Antimicrobial Drug Discovery Targeting Guanine Biosynthesis

Based on its ability to inhibit bacterial dehydrogenase enzymes [1], 5-aminophthalide serves as a starting scaffold for designing novel antimicrobial agents that target guanine nucleotide biosynthesis. The 5-amino group is essential for enzyme binding, and SAR studies around this core can lead to more potent derivatives. Procurement for medicinal chemistry programs should request material with a Certificate of Analysis confirming identity by NMR and purity by HPLC.

Development of Polyphthalimidine-Based Materials

5-Aminophthalide undergoes self-polycondensation to yield polyphthalimidines, which exhibit good solubility in organic solvents like DMF, DMSO, and m-cresol [1]. The inherent viscosities of up to 0.5 dL/g [1] make these polymers suitable for high-performance coatings and optoelectronic materials. The planar molecular structure and hydrogen bonding capability of 5-aminophthalide [2] contribute to the polymer's unique thermal and mechanical properties.

Fluorescent Probe and Dye Intermediate

The aromatic amine and lactone functionalities of 5-aminophthalide allow for diverse derivatization, making it a valuable building block for synthesizing fluorescent probes and dyes. Its structural similarity to 4-aminophthalimide, a known fluorophore core, suggests potential for developing pH-sensitive or solvatochromic probes [1]. Procurement for this application should specify material free from fluorescent impurities and confirm purity by HPLC.

Technical Documentation Hub

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